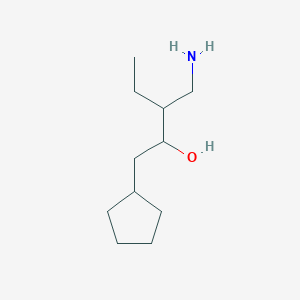

3-(Aminomethyl)-1-cyclopentylpentan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

3-(aminomethyl)-1-cyclopentylpentan-2-ol |

InChI |

InChI=1S/C11H23NO/c1-2-10(8-12)11(13)7-9-5-3-4-6-9/h9-11,13H,2-8,12H2,1H3 |

InChI Key |

KUJICYCSPQNJHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C(CC1CCCC1)O |

Origin of Product |

United States |

Nomenclature and Advanced Structural Analysis

Systematic IUPAC Nomenclature and Isomeric Considerations

The name 3-(Aminomethyl)-1-cyclopentylpentan-2-ol is derived according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name systematically describes the molecule's framework. The principal functional group is the alcohol (-ol), which is given priority in numbering the main carbon chain.

The longest continuous carbon chain containing the principal functional group is a five-carbon chain, identifying the parent alkane as "pentane." The alcohol group is located at the second carbon, hence "pentan-2-ol." The chain is numbered from the end that gives the hydroxyl group the lowest possible locant.

The substituents on this pentane (B18724) chain are:

An "aminomethyl" group (-CH₂NH₂) at position 3.

A "cyclopentyl" group at position 1.

Combining these components yields the full systematic name: This compound .

| Component | Description | Significance |

|---|---|---|

| pentan- | Parent Chain | Indicates a five-carbon main chain. |

| -2-ol | Principal Functional Group | A hydroxyl (-OH) group is located at carbon 2. |

| 3-(Aminomethyl)- | Substituent | A -CH₂NH₂ group is attached to carbon 3. |

| 1-cyclopentyl- | Substituent | A five-membered cycloalkane ring is attached to carbon 1. |

Stereochemical Aspects and Chiral Recognition of this compound

Stereochemistry is a critical aspect of molecular analysis, as the spatial arrangement of atoms can significantly influence a molecule's properties. The structure of this compound contains multiple stereogenic centers.

A stereogenic center, or chiral center, is typically a carbon atom bonded to four different groups. libretexts.org In this molecule, two such centers are present in the pentane backbone:

Carbon-2 (C2): This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), a 1-cyclopentylethyl group, and a 1-(aminomethyl)propyl group. All four substituents are distinct, making C2 a chiral center.

Carbon-3 (C3): This carbon is attached to a hydrogen atom, an aminomethyl group (-CH₂NH₂), an ethyl group, and a 1-hydroxy-2-cyclopentylethyl group. These four groups are also different, rendering C3 a chiral center.

With two chiral centers, the maximum number of possible stereoisomers is 2², which equals four. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. varsitytutors.com

The specific spatial orientation of the substituents at each chiral center can be designated as R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog priority rules. This leads to four possible configurations: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers.

Chiral recognition is the phenomenon where a chiral molecule interacts differently with the enantiomers of another chiral substance. The distinct three-dimensional shapes of the four stereoisomers of this compound would lead to differential interactions with other chiral entities, such as chiral catalysts, enzymes, or chiral stationary phases in chromatography. This principle is fundamental in stereoselective synthesis and separation techniques. diva-portal.org

| Property | Description |

|---|---|

| Chiral Centers | Carbon-2 and Carbon-3 |

| Maximum Stereoisomers | 4 |

| Types of Isomers | Enantiomers and Diastereomers |

| Possible Configurations | (2R,3R), (2S,3S), (2R,3S), (2S,3R) |

Conformational Analysis and Energy Minima

Several key factors influence the conformational preferences:

Pentane Backbone: The C-C bonds of the pentane chain will preferentially adopt staggered conformations (anti or gauche) to minimize torsional strain. The most stable conformer will likely position the largest substituents—the cyclopentylmethyl group at C1, the hydroxyl at C2, and the aminomethylpropyl moiety at C3—to minimize steric repulsion. An anti-periplanar arrangement between the bulky groups around the C2-C3 bond is generally favored.

Cyclopentyl Ring: The cyclopentane (B165970) ring is not planar and undergoes rapid interconversion between "envelope" and "half-chair" conformations, a process known as pseudorotation. This flexibility influences the spatial orientation of the main pentane chain.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur in the form of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the amino group (-NH₂). frontiersin.orgnih.gov This interaction, where the hydroxyl proton is attracted to the lone pair of electrons on the nitrogen atom (O-H···N), would lead to a cyclic, folded conformation. The stability of such a conformation depends on the resulting ring size and strain. researchgate.net Conformations that allow for this hydrogen bond are likely to represent significant energy minima.

The interplay of these factors results in a complex potential energy surface with several local energy minima, each corresponding to a relatively stable conformation. Computational chemistry methods are often employed to predict the geometries and relative energies of these stable conformers.

| Factor | Description | Effect on Stability |

|---|---|---|

| Torsional Strain | Repulsion between bonding electrons of adjacent atoms. | Favors staggered conformations over eclipsed ones. |

| Steric Hindrance | Repulsion between bulky groups in close proximity. | Favors conformations where large groups are far apart (e.g., anti). |

| Intramolecular Hydrogen Bonding | Attraction between the -OH group (donor) and -NH₂ group (acceptor). | Can significantly stabilize folded conformations. frontiersin.org |

| Ring Strain | Instability arising from non-ideal bond angles in the cyclopentyl ring. | Governs the envelope and half-chair puckering of the ring. |

Table of Compounds

| Compound Name |

|---|

| This compound |

Synthetic Methodologies and Precursor Chemistry

Exploration of Established Alkanolamine Synthetic Routes Relevant to 3-(Aminomethyl)-1-cyclopentylpentan-2-ol

The synthesis of alkanolamines, such as this compound, has been extensively studied. Three primary strategies are particularly relevant: reductive amination, ring-opening reactions of epoxides, and multi-component reactions.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, a key precursor would be a β-hydroxy ketone. The general strategy involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A particularly relevant approach is the directed reductive amination of β-hydroxy ketones. nih.govorganic-chemistry.org This method allows for the stereoselective preparation of syn-1,3-amino alcohols. For the synthesis of the target molecule, a hypothetical precursor, 1-cyclopentyl-3-(hydroxymethyl)pentan-2-one, could undergo reductive amination. The reaction can be performed using a variety of reducing agents and catalysts. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable green chemistry approach. wikipedia.org

The choice of amine source is critical. For the synthesis of a primary amine like this compound, ammonia (B1221849) or a protected form of ammonia would be used. The reaction conditions, such as pH and the choice of solvent, are crucial for optimizing the yield and selectivity of the desired product. wikipedia.org

Table 1: Selected Examples of Reductive Amination for the Synthesis of Amino Alcohols

| Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|---|

| β-Hydroxy ketone | Benzylamine | Ti(iOPr)₄, PMHS | syn-1,3-Amino alcohol | nih.govorganic-chemistry.org |

| Aldehydes/Ketones | Ammonia | Metal Hydride | Primary Amine | organic-chemistry.org |

| Ketones | Ammonium (B1175870) formate | Cp*Ir complexes | Primary Amine | organic-chemistry.org |

| Cyclopentanone | Ammonia | Ru/Nb₂O₅ | Cyclopentylamine | researchgate.net |

Ring-Opening Reactions with Amines

The ring-opening of epoxides with amines is a classic and highly efficient method for the synthesis of β-amino alcohols. rroij.comopenaccessjournals.com This reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a 1,2-amino alcohol. The regioselectivity of the ring-opening is a key consideration, especially with unsymmetrical epoxides. Generally, under neutral or basic conditions, the amine attacks the less sterically hindered carbon atom. openaccessjournals.com

For the synthesis of this compound, a suitable precursor would be an epoxide such as 2-(1-cyclopentylethyl)oxirane. The reaction with an appropriate aminating agent, such as ammonia or a protected amine, would yield the desired amino alcohol. A variety of catalysts can be employed to facilitate this transformation, including Lewis acids, metal salts, and solid-supported catalysts. rroij.com In recent years, more environmentally friendly methods have been developed, including the use of water as a solvent and catalyst-free conditions. organic-chemistry.org

Table 2: Catalysts and Conditions for Epoxide Ring-Opening with Amines

| Epoxide Substrate | Amine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Styrene (B11656) oxide | Aniline | ZrCl₄, solvent-free | β-Amino alcohol | rroij.com |

| Various epoxides | Aromatic amines | Indium tribromide | β-Amino alcohol | rroij.com |

| meso-Epoxides | Aromatic amines | Sc(OSO₃C₁₂H₂₅)₃, chiral bipyridine, water | Chiral β-amino alcohol | organic-chemistry.org |

| Various epoxides | Aniline | Acetic acid, solvent-free | β-Amino alcohol | rsc.org |

Multi-Component Reactions for Alkanolamine Scaffolds

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. Several MCRs are known for the synthesis of amine-containing compounds, and some can be adapted for the construction of alkanolamine scaffolds. While a specific MCR for this compound is not explicitly reported, analogous transformations provide a conceptual framework.

For instance, a photo-induced radical relay reaction has been developed for the synthesis of functionalized β-amino alcohol derivatives. gaylordchemical.com This method involves the reaction of an O-acyl hydroxylamine, a vinyl ether, and an arylacetylene or styrene to generate a 1,2-amino alcohol pattern. By carefully selecting the appropriate starting materials, it might be possible to construct the carbon skeleton of the target molecule.

Another strategy could involve a reductive cross-coupling of imines with ketones, which can be achieved electrochemically to produce β-amino alcohols. organic-chemistry.org This approach would require the synthesis of an appropriate imine and ketone precursor that could be coupled to form the desired structure.

Novel and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. Catalytic asymmetric synthesis and the application of green chemistry principles are at the forefront of these efforts.

Catalytic Asymmetric Synthesis

Since this compound contains at least two stereocenters, controlling the stereochemistry of the final product is of significant importance. Catalytic asymmetric synthesis provides a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules. acs.orgnih.gov

Several methods have been developed for the asymmetric synthesis of 1,2-amino alcohols. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a facile strategy to access chiral 1,2-amino alcohols with high enantioselectivity. acs.org Another approach involves the copper-catalyzed enantioselective reductive coupling of N-substituted allyl equivalents to ketones. nih.gov

Furthermore, enzymatic methods are gaining prominence in asymmetric synthesis. Engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high stereoselectivity. nih.gov Biocatalytic systems, such as those employing lipases, can also be used for the ring-opening of epoxides in a continuous-flow system, offering a green and efficient route to β-amino alcohols. mdpi.com

Table 3: Examples of Catalytic Asymmetric Synthesis of Chiral Amino Alcohols

| Reaction Type | Catalyst/Enzyme | Key Features | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ruthenium complex | High enantioselectivity (>99% ee) for 1,2-amino alcohols | acs.org |

| Enantioselective Reductive Coupling | Copper catalyst | Access to chiral protected 1,2-amino alcohols | nih.gov |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase | High stereoselectivity for chiral amino alcohols from α-hydroxy ketones | nih.gov |

| Enantioselective C-H Amination | Chiral Copper catalyst | Radical relay chaperone strategy for β-amino alcohols | nih.gov |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways. The use of renewable starting materials, atom-economical reactions, and the reduction of waste are key considerations.

Solvent selection is a critical aspect of green chemistry. The use of water as a solvent for reactions such as epoxide ring-opening is a significant step towards a more sustainable process. organic-chemistry.org Additionally, solvent-free reaction conditions have been developed for the synthesis of β-amino alcohols. rsc.orgresearchgate.net

Biocatalysis offers a powerful green alternative to traditional chemical methods. Enzymes can operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, reducing energy consumption and the need for hazardous organic solvents. mdpi.comrsc.org Engineered enzymatic cascades have been developed to convert diols to amino alcohols with high selectivity. rsc.org The use of nickel-catalyzed monoamination of 1,2-diols also presents a highly atom-economical and sustainable approach, with water being the only byproduct. acs.org

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of β-amino alcohols has been demonstrated to be a highly efficient approach. mdpi.comrsc.org

A notable example is the lipase-catalyzed synthesis of β-amino alcohols in a continuous-flow reactor. mdpi.com This biocatalytic method involves the ring-opening of epoxides with amines, catalyzed by an immobilized lipase (B570770). The use of a continuous-flow system allows for precise control over reaction parameters such as temperature, residence time, and substrate ratio, leading to high yields and purity of the desired β-amino alcohol. mdpi.com For the synthesis of a compound like this compound, a similar enzymatic flow process could be envisioned, utilizing a suitable lipase and the corresponding epoxide and amine precursors.

The table below summarizes the key parameters and findings from a study on the continuous-flow synthesis of β-amino alcohols, which could be adapted for the synthesis of the target compound. mdpi.com

| Parameter | Optimized Condition/Finding | Impact on Yield |

| Catalyst | Lipozyme TL IM | High catalytic activity |

| Solvent | Methanol | Increased polarity favored the reaction, leading to a yield of 85.2% for the model reaction. |

| Temperature | 35 °C | Optimal temperature for maximizing yield; higher temperatures led to a decrease in yield. |

| Residence Time | Optimized for specific substrates | Longer residence times generally improved yields up to a certain point. |

| Substrate Ratio | Varied for different amines and epoxides | Optimization is crucial for minimizing side products and maximizing conversion. |

This data is based on a general study of β-amino alcohol synthesis and would require specific optimization for the synthesis of this compound.

Micro-flow reactors have also been employed for the rapid synthesis of β-amino acid derivatives, demonstrating the potential for precise control over reaction conditions and reaction times on the order of seconds. rsc.org This technology could potentially be adapted for the rapid and efficient synthesis of β-amino alcohols like this compound.

Isolation, Purification, and Yield Optimization Protocols

The isolation and purification of β-amino alcohols from reaction mixtures can be challenging due to their polarity and potential for water solubility. A common strategy involves extraction with an organic solvent after basification of the reaction mixture to ensure the amine is in its free base form. However, for more water-soluble amino alcohols, this method may not be efficient.

A patented method for the isolation of water-soluble amino alcohols involves their conversion to an imine by reaction with an aldehyde. google.com The resulting imine, being less polar, can be more easily extracted into an organic solvent. Subsequent hydrolysis of the imine under acidic conditions regenerates the amino alcohol as its acid addition salt, which can then be isolated. The free amino alcohol can be obtained by treatment with a base. google.com

Purification is typically achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel. The choice of eluent system is critical for achieving good separation of the desired product from starting materials and byproducts.

Yield optimization is a crucial aspect of any synthetic process and involves the systematic variation of reaction parameters to maximize the formation of the desired product. For the synthesis of β-amino alcohols, key parameters to optimize include:

Catalyst Selection : Screening different catalysts, such as Lewis acids or enzymes, can significantly impact the reaction rate and selectivity. organic-chemistry.orgmdpi.com

Solvent Effects : The polarity and coordinating ability of the solvent can influence the reaction pathway and yield. mdpi.com

Temperature Control : Optimizing the reaction temperature is essential for balancing reaction rate with the stability of reactants and products. mdpi.com

Stoichiometry of Reactants : Adjusting the ratio of the nucleophile to the electrophile can minimize the formation of side products.

The following table outlines general strategies for yield optimization in the synthesis of β-amino alcohols.

| Optimization Parameter | Strategy | Expected Outcome |

| Catalyst Screening | Test various Lewis acids (e.g., Zn(II), Sc(III)) or enzymes (e.g., lipases). organic-chemistry.orgmdpi.com | Identification of a catalyst that provides high conversion and selectivity. |

| Solvent Screening | Evaluate a range of solvents with varying polarities (e.g., methanol, toluene, acetonitrile). mdpi.com | Determination of the optimal solvent for maximizing yield and minimizing side reactions. |

| Temperature Optimization | Conduct the reaction at different temperatures (e.g., 30-50 °C). mdpi.com | Finding the ideal temperature for the highest yield in the shortest time. |

| Reagent Stoichiometry | Vary the molar ratio of the amine to the epoxide. | Minimization of unreacted starting materials and byproducts from multiple additions. |

These strategies are general and would need to be specifically tailored and tested for the synthesis of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and intermolecular interactions.

HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more readily polarized and reactive.

For 3-(Aminomethyl)-1-cyclopentylpentan-2-ol, quantum chemical calculations would be employed to determine the energies of its HOMO and LUMO. This analysis would reveal the regions of the molecule most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO). Such information is invaluable for predicting how the molecule might interact with other chemical species.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap implies greater stability and lower chemical reactivity. |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform. This uneven distribution creates regions of partial positive and negative charge, which can be visualized using molecular electrostatic potential (MEP) maps. These maps are crucial for understanding electrostatic interactions, such as hydrogen bonding, which play a significant role in molecular recognition.

In the case of this compound, the presence of heteroatoms like oxygen (in the hydroxyl group) and nitrogen (in the aminomethyl group) leads to a non-uniform charge distribution. An MEP map would likely show negative potential (electron-rich regions) around these electronegative atoms and positive potential (electron-poor regions) around the hydrogen atoms of the amine and hydroxyl groups. This information is vital for predicting how the molecule might orient itself when approaching other molecules.

Molecular Docking Simulations (Hypothetical Target Interactions, Non-Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. While avoiding any clinical context, hypothetical docking studies can be performed to explore potential interactions with well-characterized proteins to understand the molecule's binding capabilities.

For this compound, a hypothetical docking study could be conducted against a non-clinical enzyme target to explore its binding affinity and interaction patterns. The results would be presented as a binding score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

| Parameter | Description | Hypothetical Finding for this compound |

| Binding Affinity | The strength of the binding between the ligand and the target. | A calculated energy value (e.g., in kcal/mol) indicating the stability of the complex. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Visualization of the molecule in the active site. |

| Key Interactions | Specific amino acid residues involved in binding. | Identification of hydrogen bonds, and van der Waals interactions. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecules are not static entities; they are in constant motion, and their conformations can change. Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the behavior of a molecule over time, MD can provide insights into its conformational flexibility and stability in different environments.

An MD simulation of this compound, potentially in a solvent like water, would reveal its preferred three-dimensional structures and how these structures fluctuate. This is particularly important for a molecule with several rotatable bonds, as its conformation can significantly influence its properties and interactions. The simulation could track parameters like root-mean-square deviation (RMSD) to assess structural stability over time.

Structure-Property Relationship Predictions (Excluding Prohibited Properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. These models can be used to predict properties that have not been experimentally measured.

For this compound, QSPR models could be used to predict a range of physicochemical properties based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 185.31 g/mol | Computed by PubChem nih.gov |

| XLogP3-AA | 2.4 | Computed by XLogP3 nih.gov |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs |

| Rotatable Bond Count | 5 | Computed by Cactvs |

These predicted properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations of the Amino Moiety

The primary amino group in 3-(aminomethyl)-1-cyclopentylpentan-2-ol is a nucleophilic center that readily participates in a variety of chemical reactions, enabling the introduction of diverse substituents.

Amidation: The amino group can be acylated to form amides using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This transformation is a common strategy to introduce a wide array of functional groups, potentially altering the compound's physicochemical properties. For instance, the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acyl derivative.

Alkylation: N-alkylation of the amino group can be achieved by reacting this compound with alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination, a more controlled method, involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of primary amines allows for a predictable outcome in these transformations.

Table 1: Representative Amidation and Alkylation Reactions of Primary Amines

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Amidation | Acyl Chloride | N-Acyl Derivative | Aprotic solvent, base (e.g., triethylamine) |

| Amidation | Carboxylic Anhydride | N-Acyl Derivative | Aprotic solvent, optional catalyst |

| Amidation | Carboxylic Acid | N-Acyl Derivative | Coupling agent (e.g., DCC, EDC), aprotic solvent |

| Alkylation | Alkyl Halide | N-Alkyl Derivative(s) | Polar solvent, base |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Derivative | Methanol or other protic solvent, acidic or basic catalysis |

The basic nature of the primary amino group allows for the formation of acid addition salts upon treatment with inorganic or organic acids. These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling. Common acids used for salt formation include hydrochloric acid, sulfuric acid, hydrobromic acid, phosphoric acid, acetic acid, and trifluoroacetic acid.

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group is another key site for derivatization, allowing for the introduction of various functionalities through reactions such as esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids, acyl chlorides, or anhydrides. Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. nih.govnih.govnih.gov Alternatively, acylation with acyl chlorides or anhydrides in the presence of a base provides a more reactive pathway to the corresponding ester.

Etherification: The formation of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. A patent for a similar amino alcohol describes a selective O-alkylation process where the amino alcohol is treated with sodium hydride to form the alkoxide, which then reacts with an alkylating agent. researchgate.net This selectivity is crucial as it avoids the competing N-alkylation of the amino group.

Table 2: Representative Esterification and Etherification Reactions of Secondary Alcohols

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Ester | Heat, removal of water |

| Acylation | Acyl Chloride/Anhydride, Base | Ester | Aprotic solvent |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Ether | Anhydrous aprotic solvent |

Oxidation: The secondary alcohol functionality in this compound can be oxidized to a ketone using a variety of oxidizing agents. nih.govorganic-chemistry.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are typically employed to avoid over-oxidation. organic-chemistry.org Stronger oxidizing agents like chromic acid (Jones reagent) or potassium permanganate (B83412) could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group under harsh conditions. The presence of the amino group might require protection prior to oxidation to prevent side reactions.

Reduction: As the hydroxyl group is already in a reduced state, further reduction is not a typical transformation. However, should the hydroxyl group be oxidized to a ketone, it can be reduced back to the secondary alcohol. This reduction can be achieved using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. Such reductions of β-amino ketones are often stereoselective, and the choice of reducing agent can influence the stereochemical outcome of the resulting 1,3-amino alcohol. acs.org

Cyclopentyl Ring Modifications and Substitutions

The cyclopentyl ring in this compound is a saturated carbocyclic moiety and is generally less reactive than the amino and hydroxyl functional groups. Modifications to the cyclopentyl ring would typically require more forcing reaction conditions and are less common than functional group transformations.

Potential modifications could involve free-radical halogenation to introduce a halide substituent on the ring, which could then be subjected to further nucleophilic substitution or elimination reactions. However, such reactions often lack selectivity and may lead to a mixture of products. Catalytic C-H activation and functionalization methodologies could offer more controlled pathways for introducing new substituents onto the cyclopentyl ring, but specific applications to this molecule are not documented. Given the synthetic challenges, derivatization of this compound almost exclusively targets the more reactive amino and hydroxyl groups.

Lack of Specific Research Data on Heterocyclic Ring Formation Utilizing this compound as a Precursor

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no specific research detailing the use of this compound as a precursor for heterocyclic ring formation.

The bifunctional nature of this compound, which contains both a primary amine and a secondary alcohol, theoretically makes it a viable candidate for the synthesis of various heterocyclic systems. The amino and hydroxyl groups can serve as nucleophilic sites for reactions with electrophilic reagents, potentially leading to the formation of rings such as oxazolidines, piperidines, or other more complex fused systems, depending on the reaction conditions and the nature of the co-reactants.

However, a systematic review of scholarly articles, patents, and chemical repositories did not yield any specific studies that have utilized this particular compound for such synthetic strategies. General principles of heterocyclic synthesis would suggest that intramolecular cyclization or condensation reactions could be employed. For instance, reaction with aldehydes or ketones could lead to the formation of oxazolidine (B1195125) rings, while reaction with dihalides or other bifunctional electrophiles could pave the way for larger heterocyclic structures.

Without published research, any discussion on reaction mechanisms, specific reagents, yields, or the properties of the resulting heterocyclic compounds would be purely speculative. Detailed research findings, including data on reaction conditions and product characterization, are not available in the public domain for this specific precursor.

Further investigation and dedicated synthetic studies would be required to explore and establish the utility of this compound in the field of heterocyclic chemistry. Until such research is conducted and published, this area remains an unexplored facet of its chemical reactivity.

Exploration of Potential Biological Interactions Preclinical, Non Human, Mechanistic Focus

Ligand-Receptor Binding Hypotheses (Non-Human Cellular/Enzymatic Models)

Based on the structural components of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol, it is plausible to hypothesize its potential interaction with several types of receptors, drawing parallels from studies on analogous compounds. The amino alcohol moiety is a common feature in many receptor ligands, and the cyclopentane (B165970) ring provides a rigid scaffold that can influence binding affinity and selectivity.

One area of interest is the potential for this compound to interact with receptors involved in inflammatory signaling. For instance, certain β-amino alcohol derivatives have been investigated for their ability to inhibit Toll-Like Receptor 4 (TLR4) mediated inflammatory responses. nih.gov The TLR4 signaling pathway is a key component of the innate immune system, and its modulation by small molecules is an active area of research. It is conceivable that the amino alcohol portion of this compound could engage in hydrogen bonding with amino acid residues within the TLR4/MD-2 complex, a critical step in inhibiting downstream inflammatory signaling.

Furthermore, the cyclopentane ring, a feature found in various natural and synthetic bioactive molecules, can contribute to hydrophobic interactions within a receptor's binding pocket. nih.gov In the context of TLR4, the cyclopentyl group of this compound could potentially occupy a hydrophobic region of the receptor complex, thereby stabilizing the bound conformation and enhancing its inhibitory activity. The flexibility of the pentanol (B124592) chain could also allow for optimal positioning of the cyclopentyl and aminomethyl groups within the binding site.

In Vitro Enzyme Inhibition/Activation Studies (Excluding Pharmacological Efficacy)

The structural characteristics of this compound suggest that it could be a candidate for in vitro enzyme inhibition studies, particularly targeting glycosidases and cholinesterases.

Glycosidase Inhibition:

A significant body of research exists on cyclopentane derivatives as glycosidase inhibitors. For example, amino(hydroxymethyl)cyclopentanetriols and aminocyclopentitols have been identified as potent inhibitors of various glycosidases. nih.govnih.gov These compounds often act as mimics of the natural sugar substrates of these enzymes. The cyclopentane ring mimics the pyranose ring of the carbohydrate, and the amino and hydroxyl groups can interact with the active site residues of the enzyme.

Given this precedent, it is hypothesized that this compound could exhibit inhibitory activity against certain glycosidases. The cyclopentyl group could serve as the core scaffold, while the aminomethyl and hydroxyl groups could engage in critical hydrogen bonding interactions within the enzyme's active site, similar to the amino and hydroxyl groups of the aminocyclopentitol inhibitors.

| Analogous Compound Class | Target Enzyme | Key Structural Features for Inhibition | Reference |

| Amino(hydroxymethyl)cyclopentanetriols | Glycosidases | Cyclopentane core, multiple hydroxyl groups, amino group | nih.gov |

| Aminocyclopentitols | β-Glucosidase, β-Galactosidase, α-Galactosidase | Cyclopentane ring, stereospecific amino and hydroxyl groups | nih.gov |

Cholinesterase Inhibition:

Aminomethyl derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the regulation of cholinergic neurotransmission. nih.gov The active site of AChE contains an anionic subsite that accommodates the positively charged portion of its substrate, acetylcholine. The aminomethyl group of this compound could potentially interact with this anionic subsite.

| Analogous Compound Class | Target Enzyme | Hypothesized Interaction | Reference |

| Aminomethyl derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Interaction of the amino group with the anionic subsite of the enzyme | nih.gov |

Mechanistic Pathways of Hypothetical Biological Activity (Preclinical, Non-Human Models)

Based on the potential enzyme inhibitory activities discussed above, several mechanistic pathways can be hypothesized for the biological activity of this compound in preclinical, non-human models.

If the compound were to act as a glycosidase inhibitor, it could interfere with cellular processes that rely on the proper functioning of these enzymes. For instance, inhibition of glycosidases can affect glycoprotein (B1211001) processing, which is crucial for protein folding and quality control in the endoplasmic reticulum. Dysregulation of this process can lead to cellular stress and, in some cases, apoptosis. This mechanism is a target for the development of anticancer and antiviral agents.

Should this compound exhibit cholinesterase inhibitory activity, its mechanism would involve the modulation of cholinergic signaling. By inhibiting the breakdown of acetylcholine, the compound would lead to an increase in the concentration and duration of action of this neurotransmitter in the synaptic cleft. This could have downstream effects on various physiological processes, including cognitive function and muscle contraction.

Furthermore, if the compound interacts with TLR4, it would likely interfere with the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade. This would involve the inhibition of downstream signaling molecules such as NF-κB and the subsequent reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. This anti-inflammatory mechanism is a key area of investigation for the development of treatments for sepsis and other inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives (Preclinical, Non-Human Models)

While no SAR studies exist for this compound itself, we can extrapolate potential SAR trends from studies on analogous compounds.

Influence of the Cyclopentyl Group:

The cyclopentane ring serves as a rigid scaffold. Modifications to this ring, such as the introduction of additional hydroxyl groups as seen in aminocyclopentitols, have been shown to be critical for potent glycosidase inhibition. nih.gov The stereochemistry of these substituents is also crucial, with a perfect stereochemical match between the inhibitor and the enzyme's natural substrate leading to the strongest inhibition. nih.gov Therefore, the stereochemistry of the substituents on the cyclopentyl ring of this compound would likely be a key determinant of its biological activity.

Role of the Amino Alcohol Moiety:

The amino alcohol functional group is essential for the activity of many bioactive compounds. In the case of β-amino alcohol derivatives that inhibit TLR4, variations in the substituents on both the aryl rings and the amino group can significantly impact potency. nih.gov For this compound, modifications to the aminomethyl group, such as N-alkylation or N-acylation, could influence its interaction with target receptors or enzymes. Similarly, the position and stereochemistry of the hydroxyl group on the pentanol chain would likely play a significant role in its biological activity. Studies on other amino alcohols have shown that even minor changes, such as the stereochemistry of the hydroxyl group, can have a major effect on biological activity. mdpi.com

Impact of the Pentanol Chain:

The length and flexibility of the pentanol chain could also be a target for modification in hypothetical SAR studies. Altering the chain length could affect the positioning of the cyclopentyl and aminomethyl groups within a binding site, thereby influencing binding affinity. The introduction of conformational constraints, such as double bonds or additional cyclic structures within the chain, could also lead to more potent and selective compounds.

| Structural Moiety | Potential Impact of Modification | Reference from Analogous Compounds |

| Cyclopentyl Group | Altered binding affinity and selectivity due to changes in stereochemistry and hydrophobic interactions. | nih.govnih.gov |

| Aminomethyl Group | Modified receptor/enzyme interaction through changes in basicity and steric hindrance. | nih.govnih.gov |

| Hydroxyl Group | Changes in hydrogen bonding capacity and stereospecific interactions. | mdpi.com |

| Pentanol Chain | Altered positioning of functional groups within the binding site. | nih.gov |

Advanced Analytical Method Development for Characterization

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of organic molecules through fragmentation analysis. For 3-(Aminomethyl)-1-cyclopentylpentan-2-ol, techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer like Orbitrap or time-of-flight (TOF) would be employed.

The initial analysis would confirm the exact mass of the protonated molecule, [M+H]⁺, which for a molecular formula of C₁₁H₂₃NO is 186.1852 (calculated). HRMS provides mass accuracy typically below 5 ppm, allowing for the confident determination of the elemental composition.

Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be performed to probe the molecular structure. The fragmentation of the protonated molecule is expected to follow characteristic pathways for amino alcohols. libretexts.org Key fragmentation mechanisms include:

Alpha-cleavage: This is a common fragmentation pathway for both alcohols and amines. libretexts.org Cleavage of the C-C bond adjacent to the oxygen atom (between C2 and C3) would lead to the formation of a resonance-stabilized oxonium ion. Similarly, cleavage of the C-C bond adjacent to the nitrogen atom (between C3 and the aminomethyl carbon) would produce a stable iminium ion.

Dehydration: The loss of a water molecule (18.0106 Da) from the protonated molecule is a characteristic fragmentation for alcohols, leading to the formation of an alkene radical cation. youtube.com

Loss of Ammonia (B1221849): Elimination of ammonia (17.0265 Da) is another potential fragmentation pathway, particularly from the aminomethyl group.

The precise masses of the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule. A representative table of expected fragment ions is provided below.

| Fragment Ion | Proposed Structure/Loss | Calculated m/z |

| [M+H]⁺ | Protonated molecule | 186.1852 |

| [M+H - H₂O]⁺ | Loss of water | 168.1746 |

| [M+H - NH₃]⁺ | Loss of ammonia | 169.1587 |

| C₇H₁₄O⁺ | Alpha-cleavage at C2-C3 | 114.1045 |

| C₄H₁₀N⁺ | Alpha-cleavage at C3-CH₂NH₂ | 72.0813 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise three-dimensional structure of organic molecules in solution, including the relative and absolute stereochemistry of chiral centers. This compound has two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be used to assign all the proton and carbon signals in the molecule.

Key aspects of the NMR analysis would include:

¹H NMR: The chemical shifts and coupling constants of the protons on C2 and C3 would provide initial clues about their relative orientation. The magnitude of the coupling constant between the protons on C2 and C3 (³JHH) can be indicative of their dihedral angle, which differs for the syn and anti diastereomers.

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C3, are sensitive to the stereochemical environment. Comparison of these shifts with data from empirical models or computational predictions can help in assigning the relative stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY or ROESY experiments are crucial for determining through-space proximity of protons. wordpress.com For a cyclic analog, or if the acyclic chain adopts a preferred conformation, correlations between specific protons can definitively establish the relative stereochemistry. For example, in the syn isomer, a NOE might be observed between the proton on C2 and the protons of the aminomethyl group, which would be absent in the anti isomer.

The table below shows predicted ¹H and ¹³C chemical shift ranges for the key functional groups in this compound, based on typical values for similar acyclic amino alcohols.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH-OH (C2) | 3.5 - 4.0 | 70 - 78 |

| CH-CH₂NH₂ (C3) | 1.8 - 2.5 | 45 - 55 |

| CH₂-NH₂ | 2.7 - 3.2 | 40 - 48 |

| Cyclopentyl-CH₂ | 1.0 - 1.9 | 25 - 40 |

| Ethyl-CH₂ | 1.2 - 1.6 | 20 - 30 |

| Ethyl-CH₃ | 0.8 - 1.0 | 10 - 15 |

To determine the absolute configuration, chiral derivatizing agents (e.g., Mosher's acid) can be used to form diastereomeric esters or amides, which can then be distinguished by NMR. wordpress.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. These two techniques are often complementary. spectroscopyonline.com

For this compound, the key functional groups are the hydroxyl (-OH), the primary amine (-NH₂), and the alkyl chains (C-H).

Expected vibrational modes include:

O-H stretching: A broad and strong band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, indicative of hydrogen bonding. researchgate.net

N-H stretching: Primary amines show two bands in the FT-IR spectrum in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.gov

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region in both FT-IR and Raman spectra are due to the stretching vibrations of the C-H bonds in the cyclopentyl and pentyl groups.

N-H bending: An absorption in the FT-IR spectrum around 1590-1650 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.

C-O stretching: A strong band in the FT-IR spectrum between 1000-1260 cm⁻¹ corresponds to the C-O stretching of the secondary alcohol.

C-N stretching: This vibration typically appears in the 1020-1250 cm⁻¹ region and is often coupled with other vibrations.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3200 - 3600 | FT-IR |

| N-H asymmetric stretch | ~3350 | FT-IR, Raman |

| N-H symmetric stretch | ~3280 | FT-IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | FT-IR, Raman |

| N-H bend (scissoring) | 1590 - 1650 | FT-IR |

| C-O stretch (secondary alcohol) | 1000 - 1260 | FT-IR |

| C-N stretch | 1020 - 1250 | FT-IR |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, provided a suitable single crystal of the compound can be grown.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would:

Confirm the connectivity of the atoms.

Provide a definitive assignment of the relative stereochemistry (syn or anti).

Determine the absolute configuration if a chiral space group is observed (often aided by the use of anomalous dispersion).

Reveal details about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and amino groups.

Obtaining a crystal of suitable quality for X-ray diffraction can be a significant challenge, especially for flexible acyclic molecules. If the parent compound does not crystallize readily, derivatization to a more crystalline solid (e.g., a hydrochloride salt or a benzamide (B126) derivative) may be necessary.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound and for separating and quantifying its stereoisomers.

Purity Assessment: High-performance liquid chromatography (HPLC) with a universal detector such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), or gas chromatography (GC) with a flame ionization detector (FID), would be used to determine the chemical purity of a sample of this compound. These methods can separate the target compound from any starting materials, by-products, or degradation products.

Enantiomeric Excess Determination: Since this compound is chiral, determining its enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral chromatography.

Chiral HPLC: This is the most common method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins are commercially available and would be screened to find a suitable column and mobile phase for the separation. cat-online.com

Chiral GC: For volatile compounds, or compounds that can be made volatile through derivatization, chiral GC is a powerful alternative. nih.gov The amino and hydroxyl groups in this compound would likely require derivatization (e.g., trifluoroacetylation) to improve volatility and chromatographic performance on a chiral GC column.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. These methods are highly sensitive and can accurately quantify even small amounts of the undesired enantiomer.

Future Research Directions and Potential Applications

Development as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The molecular structure of 3-(Aminomethyl)-1-cyclopentylpentan-2-ol incorporates stereogenic centers, making it an interesting candidate for development as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org The presence of both a hydroxyl and an amino group allows for the formation of stable chelate structures with metal centers, a key feature for effective chiral ligands.

The effectiveness of related β-amino alcohols in asymmetric synthesis is well-documented. diva-portal.org For instance, they have been successfully employed as chiral auxiliaries in asymmetric aldol (B89426) reactions, facilitating the formation of new stereocenters with a high degree of control. ingentaconnect.com The cyclopentyl group in this compound could provide a specific steric environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions. Future research could involve the synthesis of various metal complexes with this amino alcohol and the evaluation of their catalytic activity and stereoselectivity in reactions such as asymmetric additions, reductions, and cycloadditions.

Applications in Material Science (e.g., Polymer Modification, Surfactant Chemistry)

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, opens up possibilities for its use in material science. These functional groups can react with a variety of monomers to be incorporated into polymer backbones, potentially modifying the properties of the resulting materials.

Polymer Modification: Amino alcohols can be used to create novel polymer backbones. researchgate.net For example, they can be incorporated into polyesters and polyamides, influencing properties such as degradability, mechanical strength, and biocompatibility. nih.gov The incorporation of the bulky cyclopentyl group from this compound into a polymer chain could enhance its thermal stability and alter its solubility characteristics. Research in this area could focus on the synthesis of new polymers containing this amino alcohol and the characterization of their physical and chemical properties.

Surfactant Chemistry: The structure of this compound, with its nonpolar cyclopentyl and pentyl groups and its polar amino and hydroxyl groups, suggests potential surfactant properties. Surfactants are molecules that can lower the surface tension between two liquids or between a liquid and a solid. The balance between the hydrophilic (polar) and lipophilic (nonpolar) parts of the molecule would determine its effectiveness as a surfactant. Investigations could explore its ability to form micelles and its performance in applications such as emulsification and dispersion.

Green Synthesis Opportunities for Complex Molecules

Green chemistry emphasizes the development of chemical processes that are environmentally benign. The use of amino alcohols in green synthesis is an active area of research. patsnap.comrsc.org Visible-light-catalyzed methods, for example, have been developed for the synthesis of amino alcohols in aqueous media, offering a more sustainable alternative to traditional synthetic routes. rsc.org

This compound could serve as a building block in green synthetic strategies. Its synthesis from renewable starting materials would be a key aspect of this approach. Furthermore, its use as a catalyst or a chiral auxiliary in environmentally friendly reaction media, such as water or ionic liquids, could contribute to the development of greener synthetic methodologies for complex molecules.

| Property | Description |

| Molecular Formula | C11H23NO |

| Molecular Weight | 185.31 g/mol |

| Functional Groups | Amine, Hydroxyl, Cyclopentyl |

| Potential Chirality | Contains stereocenters |

Role as a Synthetic Intermediate for Novel Chemical Scaffolds

The functional groups present in this compound make it a versatile synthetic intermediate for the construction of more complex molecular architectures. The amino and hydroxyl groups can be selectively modified to introduce a wide range of other functionalities.

For example, the amino group can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The hydroxyl group can be oxidized, esterified, or etherified. These transformations would allow for the creation of a library of derivatives with diverse structures and potential applications. The cyclopentyl ring also offers a scaffold that can be further functionalized. This versatility makes this compound a valuable starting material for the synthesis of novel chemical scaffolds that could be explored for their biological activity or material properties.

Q & A

Q. What are the recommended safety protocols for handling 3-(Aminomethyl)-1-cyclopentylpentan-2-ol in laboratory settings?

- Methodological Answer : Based on analogous aminomethyl alcohols, follow OSHA HCS guidelines (29 CFR 1910) for skin/eye protection and respiratory safety. Use fume hoods to avoid inhalation of aerosols or vapors. Wear nitrile gloves, lab coats, and safety goggles. For spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Emergency showers and eyewash stations must be accessible .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Monitor for oxidation by periodic NMR analysis (e.g., tracking amine proton shifts). Avoid contact with moisture or strong oxidizers, as the compound may hydrolyze or degrade via free-radical pathways .

Advanced Research Questions

Q. What synthetic routes are available for the stereoselective synthesis of this compound?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : React cyclopentylmagnesium bromide with a protected pentenol derivative to form the cyclopentyl-pentan-2-ol backbone.

- Step 2 : Introduce the aminomethyl group via reductive amination (e.g., using NaBHCN and formaldehyde under acidic conditions). Chiral HPLC or enzymatic resolution can isolate enantiomers. Yield optimization requires strict temperature control (−10°C during Grignard addition) .

Q. How can researchers analyze the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use H-NMR to observe coupling constants between the cyclopentyl and aminomethyl groups (e.g., diastereotopic protons at δ 3.1–3.5 ppm).

- Chiral Chromatography : Employ a Chiralpak® IA column with hexane:isopropanol (95:5) to resolve enantiomers. Compare retention times with known standards.

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to confirm absolute configuration .

Q. What experimental approaches are recommended to study the adsorption and reactivity of this compound on indoor surfaces?

- Methodological Answer :

- Surface Reactivity : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or PVC surfaces. Vary humidity (20–80% RH) to assess hydrolytic stability.

- Oxidative Pathways : Expose the compound to ozone (50–100 ppb) in a flow reactor and analyze degradation products via GC-MS. Track amine oxidation to nitriles or nitro compounds .

Q. What are the challenges in achieving high purity of this compound using chromatographic techniques?

- Methodological Answer :

- Polarity Issues : The compound’s polar amine and hydroxyl groups cause tailing in reverse-phase HPLC. Mitigate with ion-pairing agents (e.g., 0.1% trifluoroacetic acid).

- Thermal Degradation : Avoid high temperatures in GC; instead, use derivatization (e.g., silylation with BSTFA) to improve volatility.

- Validation : Confirm purity (>98%) via orthogonal methods (HPLC, C-NMR, and elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.